![molecular formula C13H17NO3 B3034968 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone CAS No. 26163-70-2](/img/structure/B3034968.png)
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Overview
Description
“1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is an androgen receptor (AR) antagonist . It is an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Molecular Structure Analysis
The molecular structure of “1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is complex. It includes a 3,4-dihydro-1H-isoquinoline ring system with methoxy groups at the 6 and 7 positions . The InChI string for this compound isInChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14 (8-13 (15)16)7-10 (9)6-12 (11)18-2/h5-6H,3-4,7-8H2,1-2H3, (H,15,16)
.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds using 6,7-dimethoxy-3,4-dihydroisoquinoline, a related compound. These syntheses contribute to expanding the library of organic compounds for potential applications in drug development and other chemical industries (Rozwadowska, Sulima, & Gzella, 2002).
Crystal Structure Studies : The crystal and molecular structure of related compounds have been studied, providing insights into their chemical properties and potential applications in materials science and pharmaceuticals (Khalturina, Shklyaev, Aliev, & Maslivets, 2009).
Chemical Reactions and Properties
- Heterocyclization Reactions : Studies have shown that 6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various heterocyclization reactions, leading to the formation of novel compounds. These reactions are significant for the development of new chemical entities with potential applications in medicinal chemistry and drug design (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).
Applications in Drug Development
Synthesis of Novel Heterocycles : Research has been conducted on the synthesis of novel heterocyclic structures using derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline. These studies are essential for discovering new drugs and therapeutic agents (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Pérez Lourido, 2010).
Cytotoxicity and Docking Simulation Studies : Investigations into the cytotoxic effects of certain compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline have been conducted, providing valuable insights for cancer research and the development of chemotherapeutic agents (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Local Anesthetic Activity and Toxicity Studies : Evaluation of the local anesthetic activity and toxicity of derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline has been carried out, suggesting potential applications in developing new anesthetic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
Mechanism of Action
properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)14-5-4-10-6-12(16-2)13(17-3)7-11(10)8-14/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRLMGKOFMCJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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